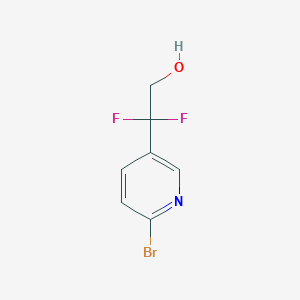![molecular formula C24H18FN3O3S B2477664 3-(4-fluorobenzyl)-1-((5-méthyl-2-phényloxazol-4-yl)méthyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1428348-60-0](/img/new.no-structure.jpg)
3-(4-fluorobenzyl)-1-((5-méthyl-2-phényloxazol-4-yl)méthyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H18FN3O3S and its molecular weight is 447.48. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Le squelette thiénopyrimidine a attiré l’attention en raison de son potentiel comme agent anticancéreux. Les chercheurs explorent des dérivés comme ce composé pour leur capacité à inhiber la croissance tumorale, à induire l’apoptose et à interférer avec les voies de signalisation des cellules cancéreuses .
- La présence du groupe 4-fluorobenzyl peut contribuer aux effets anti-inflammatoires. Les scientifiques étudient si ce composé peut moduler les réponses inflammatoires en ciblant des voies ou des récepteurs spécifiques .
- Le groupe oxazolylméthyle dans la structure suggère des propriétés neuroprotectrices possibles. Les chercheurs étudient des dérivés de ce composé pour évaluer leur impact sur les maladies neurodégénératives, telles que la maladie d’Alzheimer ou la maladie de Parkinson .
- Le fragment 4-fluorobenzyl pourrait être exploité pour des applications antifongiques. Les scientifiques explorent son potentiel à inhiber la croissance fongique, en particulier dans le traitement de l’onychomycose (infections fongiques des ongles) .
- L’encombrement stérique introduit par le groupe 4-fluorobenzyl peut rendre ce composé utile en chimie de coordination. Il pourrait former des structures de coordination volumineuses avec des ions métalliques, affectant leur réactivité et leur sélectivité .
- Bien que non directement lié à ce composé, la synthèse de l’acide 5-méthyl-2-furancarboxylique (MFA) à partir de précurseurs biorenouvelables implique des principes chimiques similaires. Les chercheurs explorent des voies durables pour la synthèse du MFA, qui a des applications dans les produits pharmaceutiques et les matériaux .
Agents anticancéreux
Propriétés anti-inflammatoires
Troubles neurologiques
Agents antifongiques
Chimie de coordination
Synthèse verte de l’acide 5-méthyl-2-furancarboxylique
Propriétés
Numéro CAS |
1428348-60-0 |
|---|---|
Formule moléculaire |
C24H18FN3O3S |
Poids moléculaire |
447.48 |
Nom IUPAC |
3-[(4-fluorophenyl)methyl]-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H18FN3O3S/c1-15-19(26-22(31-15)17-5-3-2-4-6-17)14-27-20-11-12-32-21(20)23(29)28(24(27)30)13-16-7-9-18(25)10-8-16/h2-12H,13-14H2,1H3 |
Clé InChI |
RKNLRPYWWZXPMT-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-ethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2477582.png)

![3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one](/img/structure/B2477584.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2477585.png)
![N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B2477586.png)
![2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2477588.png)
![N-(4-chlorophenyl)-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2477589.png)

![4-(dimethylsulfamoyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide](/img/structure/B2477591.png)
![11-(2,5-dimethoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene](/img/structure/B2477593.png)
![3-((4-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2477595.png)
![5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide](/img/structure/B2477598.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2477603.png)
![6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B2477604.png)
